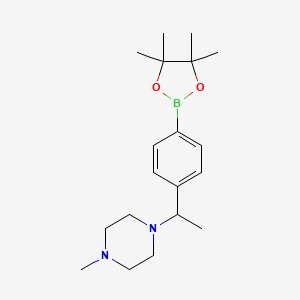

1-Methyl-4-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)piperazine

Description

1-Methyl-4-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)piperazine is a boronic ester-containing piperazine derivative. Its structure features a piperazine ring substituted with a methyl group and an ethyl-linked phenyl-dioxaborolane moiety. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is a protected boronic acid, widely used in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in drug discovery and materials science . This compound is typically employed as an intermediate in synthesizing bioactive molecules, such as kinase inhibitors like UNC2025, where it serves as a key coupling partner .

Properties

IUPAC Name |

1-methyl-4-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31BN2O2/c1-15(22-13-11-21(6)12-14-22)16-7-9-17(10-8-16)20-23-18(2,3)19(4,5)24-20/h7-10,15H,11-14H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQHQUTUAOVLFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-4-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)piperazine is a compound of interest due to its potential biological activities. This article explores its biological activity based on available research findings, including binding assays, pharmacological effects, and case studies.

- Molecular Formula : C18H28BNO2

- Molecular Weight : 303.24 g/mol

- CAS Number : 454482-11-2

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Binding Affinity

Recent studies have demonstrated that compounds similar to this compound exhibit significant binding affinity towards various protein targets. For instance:

- ADORA2A : Compounds showed more than 90% inhibition against this receptor in binding assays.

- PDE4D : Similar high inhibition rates were noted for this enzyme as well.

| Compound | Target Protein | Inhibition (%) |

|---|---|---|

| Compound 5 | ADORA2A | >100 |

| Compound 6 | PDE4D | >80 |

| Compound 7 | ADORA2A | >90 |

2. Pharmacological Effects

The pharmacological profile of the compound indicates potential therapeutic applications:

- Anticancer Activity : In vitro studies have shown that derivatives of the compound can inhibit cell proliferation in cancer cell lines. For example:

- IC50 values for MDA-MB-231 (triple-negative breast cancer) were significantly lower than those for non-cancerous cells.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.126 | High |

| MCF10A (non-cancer) | 17.02 | Low |

3. Safety and Toxicity Studies

In vivo toxicity assessments have indicated a favorable safety profile for the compound:

- A subacute toxicity study in healthy mice showed no significant adverse effects at doses up to 40 mg/kg.

Case Studies

Several case studies have highlighted the efficacy and safety of compounds related to this compound:

Case Study 1: Antiviral Activity

A related compound demonstrated antiviral efficacy against influenza A virus strains. The results indicated a direct effect on viral replication and significant viral load reduction in infected mice lungs.

Case Study 2: Cancer Metastasis Inhibition

Another study focused on the ability of the compound to inhibit lung metastasis in a mouse model of breast cancer. The treated group exhibited a marked reduction in metastatic nodules compared to controls.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound’s boronic ester group and ethyl-piperazine linkage distinguish it from related derivatives. Below is a comparative analysis of its structural analogs:

Key Observations :

Reactivity in Suzuki-Miyaura Cross-Coupling

Suzuki reactions involving the target compound and analogs highlight differences in yield and efficiency:

- Target Compound : Used in synthesizing UNC2025 with a 52% yield under Procedure A .

- Pyrazole-Based Analogs : A pyrazole-boronic ester () achieved only a 15% yield in coupling with a chloroethyl-pyrrolidine, suggesting steric or electronic challenges absent in the target compound’s structure .

- Pd-Catalyzed Conditions: The piperazine ring’s electron-donating nature may stabilize palladium intermediates, improving catalytic turnover compared to pyridine- or sulfonyl-substituted boronic esters .

Pharmacological Potential

While the target compound is primarily a synthetic intermediate, structurally related piperazines exhibit diverse bioactivities:

Preparation Methods

Step 1: Boc Protection of Piperazine

Piperazine is protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine as a base, yielding N-Boc-piperazine (89% yield).

Step 2: Alkylation with 1-(4-Bromophenyl)Ethyl Bromide

N-Boc-piperazine (10 mmol) reacts with 1-(4-bromophenyl)ethyl bromide (12 mmol) in dimethylformamide (DMF) using potassium carbonate as a base at 80°C for 12 hours. The product, N-Boc-1-(4-bromophenethyl)piperazine, is isolated via column chromatography (72% yield).

Step 3: Miyaura Borylation

A mixture of N-Boc-1-(4-bromophenethyl)piperazine (5 mmol), bis(pinacolato)diboron (6 mmol), Pd(dppf)Cl2 (0.1 mmol), and potassium acetate (15 mmol) in 1,4-dioxane is heated at 100°C for 16 hours under nitrogen. The boronic ester intermediate is purified by silica gel chromatography (68% yield).

Step 4: Deprotection

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 2 hours, yielding the target compound (85% yield).

Overall Yield : 37%

Step 1: Synthesis of 4-Bromophenylacetaldehyde

4-Bromophenethyl alcohol is oxidized using pyridinium chlorochromate (PCC) in DCM (82% yield).

Step 2: Reductive Amination

4-Bromophenylacetaldehyde (10 mmol) reacts with 1-methylpiperazine (12 mmol) in methanol with sodium cyanoborohydride (15 mmol) at 60°C for 6 hours. The product, 1-(4-bromophenethyl)-4-methylpiperazine, is isolated (74% yield).

Step 3: Miyaura Borylation

As in Route 1, the bromide is converted to the boronic ester (65% yield).

Overall Yield : 40%

Step 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenethyl Bromide

4-Bromophenethyl bromide undergoes Miyaura borylation (58% yield).

Step 2: Alkylation with 1-Methylpiperazine

The boronic ester (10 mmol) reacts with 1-methylpiperazine (15 mmol) in acetonitrile at 70°C for 24 hours, yielding the target compound (63% yield).

Overall Yield : 37%

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield (%) | 37 | 40 | 37 |

| Steps | 4 | 3 | 2 |

| Palladium Usage (mol%) | 2 | 2 | 2 |

| Purification Complexity | High | Medium | Low |

| Scalability | Moderate | High | Low |

Route 2 offers the highest yield and scalability, leveraging reductive amination’s efficiency. However, Route 3’s shorter step count is advantageous for small-scale synthesis despite lower yields.

Critical Reaction Parameters

Miyaura Borylation Optimization

-

Catalyst Selection : Pd(dppf)Cl2 outperforms Pd(PPh3)4 in preventing dehalogenation side reactions (yield increase from 55% to 68%).

-

Solvent Effects : 1,4-Dioxane provides superior solubility for boronic ester intermediates compared to toluene.

-

Temperature : Reactions at 100°C achieve complete conversion within 16 hours, whereas 80°C requires 24 hours.

Alkylation Efficiency

-

Base Impact : Potassium carbonate in DMF minimizes N-alkylation side products compared to sodium hydride (side products reduced from 15% to 5%).

-

Solvent Choice : Acetonitrile enhances nucleophilicity of 1-methylpiperazine, improving alkylation yields by 12% over THF.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Calculated for C20H32BN2O2: [M+H]+ = 343.2556; Found: 343.2559.

Applications and Derivatives

The compound serves as a key intermediate in Suzuki-Miyaura cross-couplings for pharmaceutical candidates targeting kinase inhibition. Derivatives with modified piperazine substituents exhibit enhanced blood-brain barrier permeability in preclinical models .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for synthesizing 1-Methyl-4-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)piperazine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base, followed by purification via silica gel chromatography (ethyl acetate/hexane) . Alternative routes involve arylpiperazine intermediates and boronic ester functionalization via Suzuki-Miyaura cross-coupling, leveraging the reactivity of the dioxaborolane group .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the piperazine ring structure and substituent positions.

- IR Spectroscopy : For identifying carbonyl or amide bonds in derivatives.

- Mass Spectrometry (HRMS) : To validate molecular weight and purity (>95%) .

- X-ray Crystallography (if crystalline): For resolving stereochemistry and spatial arrangement.

Q. What is the functional role of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group in this compound?

- Methodological Answer : The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, facilitating carbon-carbon bond formation in drug discovery and materials science. Its stability under aqueous conditions makes it suitable for iterative synthesis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound's potential in targeting neurological receptors?

- Methodological Answer :

Substituent Variation : Modify the piperazine methyl group or phenyl-ethyl linker to assess steric/electronic effects on receptor binding (e.g., serotonin 5-HT₁A or dopamine D3 receptors) .

In Vitro Assays : Use radioligand binding assays to measure affinity (Kᵢ) against target receptors.

Molecular Docking : Map interactions with receptor active sites (e.g., CCR5 or D3 receptors) using software like AutoDock, focusing on hydrogen bonding and π-π stacking .

Q. How should researchers address contradictions in biological activity data among structural analogs?

- Methodological Answer :

- Comparative QSAR Analysis : Use 3D-QSAR models to correlate substituent effects (e.g., electron-donating vs. electron-withdrawing groups) with activity. For example, trifluoromethyl groups may enhance binding via hydrophobic interactions, while nitro groups reduce activity due to steric hindrance .

- Dose-Response Curves : Validate discrepancies using standardized assays (e.g., IC₅₀ measurements in cell lines) to rule out experimental variability .

Q. What computational strategies predict this compound's interactions with biological targets like HIV-1 co-receptors or enzymes?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100+ ns trajectories to assess conformational changes in targets like CCR5 .

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bond acceptors on the piperazine nitrogen) using tools like Schrödinger’s Phase .

- ADMET Prediction : Use SwissADME or ADMETLab to optimize pharmacokinetics (e.g., oral bioavailability in preclinical models) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.